molecular formula C13H9Cl2FN2O2 B13931556 Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate

Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate

Cat. No.: B13931556
M. Wt: 315.12 g/mol
InChI Key: TYJWYTUMKJPMPH-UHFFFAOYSA-N
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Description

Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of fluorine, chlorine, and amino groups in the pyridine ring imparts distinct reactivity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the fluorination of pyridine derivatives using reagents like AlF3 and CuF2 at high temperatures (450-500°C)

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like fluorine and chlorine can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate stands out due to the combination of fluorine, chlorine, and amino groups in the pyridine ring. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C13H9Cl2FN2O2

Molecular Weight

315.12 g/mol

IUPAC Name

benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C13H9Cl2FN2O2/c14-11-8(10(17)9(16)12(15)18-11)13(19)20-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,17,18)

InChI Key

TYJWYTUMKJPMPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C(=C(N=C2Cl)Cl)F)N

Origin of Product

United States

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